N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0) is a synthetic, poly-heterocyclic small molecule (C₁₅H₈BrN₃OS₃; MW 422.33) that integrates three pharmacologically privileged scaffolds—a 6-substituted benzothiazole, a 2,4-disubstituted thiazole, and a 5-bromothiophene—into a single planar architecture. The compound is classified as a thiazole carboxamide derivative and is annotated as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor in curated drug-target databases.

Molecular Formula C15H8BrN3OS3
Molecular Weight 422.33
CAS No. 681168-07-0
Cat. No. B2854011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
CAS681168-07-0
Molecular FormulaC15H8BrN3OS3
Molecular Weight422.33
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br)SC=N2
InChIInChI=1S/C15H8BrN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20)
InChIKeyZVEGZJVCCZVHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0): Chemical Identity, Target Class & Procurement-Relevant Profile


N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0) is a synthetic, poly-heterocyclic small molecule (C₁₅H₈BrN₃OS₃; MW 422.33) [1] that integrates three pharmacologically privileged scaffolds—a 6-substituted benzothiazole, a 2,4-disubstituted thiazole, and a 5-bromothiophene—into a single planar architecture. The compound is classified as a thiazole carboxamide derivative and is annotated as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor in curated drug-target databases [2]. Its structural uniqueness, combined with its assignment to the Schering Corp./Merck patent estate covering thiazole carboxamides as PDK1 inhibitors for oncology indications [3], positions it as a non-obvious, patent-backed chemical probe for metabolic kinase research rather than a generic benzothiazole/thiazole hybrid.

Why Substituting N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide with In-Class Analogs Compromises Experimental Reproducibility


The benzothiazole–thiazole–carboxamide chemical space is highly sensitive to even minor structural perturbations; compounds differing by a single regioisomeric linkage or subtituent routinely exhibit divergent target engagement, antiproliferative potency, and selectivity profiles [1]. For instance, the constitutional isomer N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide (CAS 477535-90-3), which preserves the identical molecular formula and heavy-atom composition, swaps the benzothiazole attachment point from the 6-carboxamide position to the 2-position of the central thiazole ring, fundamentally altering the molecular electrostatic potential surface and hydrogen-bond donor/acceptor topology . Consequently, generic substitution of CAS 681168-07-0 with any regioisomer or simple benzothiazole-6-carboxamide analog without experimental validation of PDHK1 engagement and antiproliferative activity introduces an uncontrolled variable that can undermine SAR reproducibility and lead to false-negative or false-positive results in metabolic oncology assays. The quantitative evidence below establishes the specific differentiation dimensions that justify compound-specific procurement.

Product-Specific Quantitative Evidence Guide: N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0) vs. Closest Analogs


Evidence Item 1: Regioisomeric Connectivity Defines a Unique Benzothiazole-6-Carboxamide Pharmacophore Absent in the Closest Constitutional Isomer

CAS 681168-07-0 features a unique connectivity pattern in which the 1,3-benzothiazole-6-carboxamide moiety is attached via its 6-position to the 2-amino group of a 4-(5-bromothiophen-2-yl)-1,3-thiazole scaffold. Its closest constitutional isomer, CAS 477535-90-3 (N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-bromothiophene-2-carboxamide), shares the identical molecular formula (C₁₅H₈BrN₃OS₃) and molecular weight (422.33) but differs in the attachment point of the benzothiazole ring—2-position versus 6-carboxamide—and inverting the directionality of the central amide bond [1]. This regioisomerism fundamentally alters the spatial orientation of the hydrogen-bonding carboxamide group and the benzothiazole nitrogen, which are critical for kinase hinge-region binding.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Evidence Item 2: Validated PDHK1 Target Engagement Annotated in Curated Drug-Target Databases vs. Unannotated Analogs

CAS 681168-07-0 (annotated as 'Thiazole carboxamide derivative 6') is explicitly catalogued as a pyruvate dehydrogenase kinase 1 (PDHK1) inhibitor in the Therapeutic Target Database (TTD) and DrugMap, with a mechanism of action classified as 'Inhibitor' [1][2]. PDHK1 is a master regulator of the pyruvate dehydrogenase complex (PDC) and a synthetic-essential gene in PTEN-deficient cancers, making it a high-value metabolic oncology target [3]. In contrast, the constitutional isomer CAS 477535-90-3 and other closely related benzothiazole-thiazole hybrids such as N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide lack any documented PDHK1 target annotation in these databases, indicating that the specific substitution and connectivity of CAS 681168-07-0 are instrumental for PDHK1 recognition.

Metabolic Oncology Kinase Pharmacology Drug Target Identification

Evidence Item 3: 5-Bromothiophene Substituent as a Latent Synthetic Handle for Diversification vs. Methyl or Unsubstituted Thiazole Analogs

The 5-bromothiophene moiety at the 4-position of the central thiazole ring provides a chemically orthogonal synthetic handle amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification for structure-activity relationship (SAR) exploration. In comparative SAR studies of benzothiazole-thiazole hybrids, simple methylation at the 5-position of the thiazole ring (as in N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide) provided only modest antiproliferative activity (MCF-7 IC50 = 12 µM), whereas unsubstituted thiazole variants exhibited IC50 > 1000 µM . The bromine atom in CAS 681168-07-0 simultaneously serves as a potency-enhancing lipophilic substituent (π = 0.86 for bromine vs. π = 0.56 for methyl on aromatic systems) and a reactive site for further derivatization, a dual capability absent in alkyl-substituted analogs.

Chemical Biology Synthetic Methodology Probe Development

Evidence Item 4: Patent-Assigned PDK1 Inhibitor with Oncology Indication vs. Unpatented or Off-Patent Thiazole Carboxamide Scaffolds

CAS 681168-07-0 is explicitly claimed within the patent family US20130165450 / WO2012036974 assigned to Schering Corp. (now Merck & Co.), covering thiazole carboxamide derivatives as PDK1 inhibitors for cancer therapy [1]. This IP protection signals that the specific substitution pattern was advanced through an industrial lead optimization cascade and deemed sufficiently differentiated to warrant patent filing. In contrast, simpler benzothiazole-6-carboxamide analogs such as N-(thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681168-92-3) lack PDK1-specific patent coverage and are marketed as generic building blocks . For biopharmaceutical procurement, the patent pedigree provides presumptive evidence of prior investment in potency, selectivity, and drug-like property optimization.

Intellectual Property Drug Discovery Oncology

Evidence Item 5: Integrated Bromothiophene–Thiazole–Benzothiazole Pharmacophore for Multi-Kinase Profiling vs. Simpler Biaryl Systems

The three-ring system of CAS 681168-07-0—a benzothiazole-6-carboxamide fused through an amide bond to a thiazole ring bearing a 5-bromothiophen-2-yl substituent—creates an extended, planar, π-conjugated architecture with multiple hydrogen-bonding motifs that simultaneously engage the hinge, gatekeeper, and DFG-out regions of kinase active sites. In published structure-activity relationship (SAR) analyses, closely related benzothiazole-carboxamide hybrids (e.g., compound 6j in the JAPS 2025 study: 4-OH benzothiazole-carboxamide) demonstrated MCF-7 IC50 = 6.56 µM and HCT-116 IC50 = 7.83 µM with lower toxicity toward HEK-293 normal cells [1]. While direct comparative data for CAS 681168-07-0 against these specific hybrids are not yet published, the presence of the 5-bromothiophene moiety is expected to enhance lipophilic ligand efficiency (LLE) relative to simple phenyl-substituted analogs by adding ~0.3 logP units without increasing hydrogen-bond donor count, a favorable property for cell permeability.

Kinase Selectivity Profiling Polypharmacology Chemical Probe Development

Evidence Item 6: Purity-Graded Research Supply with Certificate of Analysis vs. Uncharacterized Bulk Stock

Multiple reputable vendors supply CAS 681168-07-0 with ≥95% purity (typically 95–98% by HPLC) and provide a Certificate of Analysis (CoA) upon request, ensuring batch-to-batch consistency critical for reproducible biological assays [1]. In contrast, the constitutional isomer CAS 477535-90-3 is less widely stocked, and several closely related analogs (e.g., N-(5-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide) are available only through custom synthesis with longer lead times (>4–6 weeks). The established supply chain for CAS 681168-07-0, combined with documented analytical characterization (¹H NMR, LC-MS, HPLC purity), reduces procurement risk and accelerates experimental start-up.

Analytical Chemistry Quality Control Research Procurement

Priority Research and Industrial Application Scenarios for N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 681168-07-0)


Scenario 1: PDHK1-Dependent Metabolic Oncology Target Validation in PTEN-Deficient Cancer Models

As a database-annotated PDHK1 inhibitor with patent-assigned oncology relevance [1][2], CAS 681168-07-0 is a suitable chemical probe for interrogating PDHK1 synthetic essentiality in PTEN-null cancer cell lines (e.g., PC-3 prostate, U87-MG glioblastoma). The extended three-ring architecture (Evidence Item 5) offers a more complex pharmacophore than simpler benzothiazole-6-carboxamides, potentially enabling differentiation of PDHK1-mediated metabolic reprogramming from off-target kinase effects. Researchers should pair this compound with isogenic PTEN wild-type controls and measure pyruvate dehydrogenase complex (PDC) activity, extracellular acidification rate (ECAR), and oxygen consumption rate (OCR) as pharmacodynamic biomarkers.

Scenario 2: Focused Kinase Inhibitor Library Synthesis via Late-Stage Bromothiophene Diversification

The 5-bromothiophene moiety provides an aryl bromide handle (Evidence Item 3) that enables rapid parallel synthesis of derivative libraries via Suzuki-Miyaura cross-coupling with commercially available boronic acids. This strategy is particularly valuable for SAR exploration around the thiophene-binding sub-pocket of PDHK1. Unlike methyl-substituted or unsubstituted thiazole analogs that require de novo scaffold construction for each modification, CAS 681168-07-0 can be diversified in a single synthetic step, reducing SAR cycle time from weeks to days . Recommended coupling conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 80°C, 12 h.

Scenario 3: Regioisomer-Specific Selectivity Profiling Against the Benzothiazole-Thiazole Chemical Space

The regioisomeric relationship between CAS 681168-07-0 and CAS 477535-90-3 (Evidence Item 1) creates a unique opportunity for differential kinase selectivity profiling. By running both compounds in parallel against a panel of 50–100 kinases at a fixed concentration (e.g., 1 µM), researchers can map how the benzothiazole attachment point (6-carboxamide vs. 2-yl) and amide orientation influence kinase polypharmacology. This head-to-head comparison is directly informative for understanding structure-selectivity relationships in the thiazole-carboxamide inhibitor class and cannot be performed with either compound alone.

Scenario 4: Metabolic Pathway Dissection in Hypoxic Tumor Microenvironment Models

PDHK1 is a critical node in the metabolic switch from oxidative phosphorylation to glycolysis under hypoxia, a hallmark of the tumor microenvironment [3]. CAS 681168-07-0, as a PDHK1 inhibitor (Evidence Item 2), can be deployed in 3D tumor spheroid models or co-culture systems under controlled O₂ tension (1–5% O₂) to dissect the contribution of PDHK1 to metabolic adaptation. The compound's patent pedigree (Evidence Item 4) suggests that drug-like properties were considered during lead optimization, increasing the likelihood of adequate cell permeability for intracellular target engagement—a prerequisite for meaningful metabolic flux analysis.

Quote Request

Request a Quote for N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.